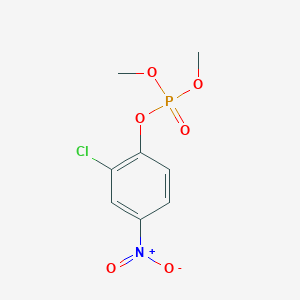
(2-chloro-4-nitrophenyl) dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-nitrophenyl) dimethyl phosphate is an organophosphorus compound with the molecular formula C8H9ClNO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid ester group, a nitro group, and a chloro group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester typically involves the reaction of 2-chloro-4-nitrophenol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-chloro-4-nitrophenol+dimethyl phosphorochloridate→phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-4-nitrophenyl) dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 2-chloro-4-nitrophenol and dimethyl phosphate.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Major Products
Hydrolysis: 2-chloro-4-nitrophenol and dimethyl phosphate.
Nucleophilic Substitution: Substituted phenyl esters.
Reduction: 2-chloro-4-aminophenyl ester derivatives.
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-nitrophenyl) dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those targeting acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially those related to neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
Vergleich Mit ähnlichen Verbindungen
(2-chloro-4-nitrophenyl) dimethyl phosphate can be compared with other similar compounds such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the chloro group, leading to different reactivity and applications.
Phosphoric acid, dimethyl 2,4-dichlorophenyl ester: Contains two chloro groups, which may enhance its reactivity and enzyme inhibition properties.
Phosphoric acid, dimethyl 2-chloro-4-aminophenyl ester: The nitro group is reduced to an amino group, altering its chemical properties and biological activity.
The uniqueness of phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
17650-76-9 |
|---|---|
Molekularformel |
C8H9ClNO6P |
Molekulargewicht |
281.59 g/mol |
IUPAC-Name |
(2-chloro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9ClNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
BLVSIGRJPXXNPD-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















